![molecular formula C22H21ClN2O4S B2667534 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 922040-97-9](/img/structure/B2667534.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a benzothiazole, and a tetrahydrofuran ring. These functional groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The benzodioxole and benzothiazole rings are aromatic and likely contribute to the overall stability of the molecule. The tetrahydrofuran ring is a common motif in organic chemistry and is often used as a protecting group or a linker .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific conditions and reagents used. The benzodioxole and benzothiazole rings might undergo electrophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxole and benzothiazole rings could impact its solubility and stability .Scientific Research Applications
Antitumor Activity
- Synthesis and Antitumor Activity : Derivatives of benzothiazole, such as the one in your query, have shown potential antitumor activity. Specifically, compounds related to benzothiazole have demonstrated considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Properties
- Development of Antibacterial Agents : Compounds with a benzothiazole moiety have been tested for their in-vitro antibacterial activity against various microorganisms. This indicates potential applications in creating new antibacterial agents (Borad, Bhoi, Parmar, & Patel, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Photovoltaic and Protein Interaction Studies : Certain benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and potential as photosensitizers in solar cells. Additionally, their interactions with proteins like Cyclooxygenase 1 (COX1) have been investigated (Mary et al., 2020).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
- Synthesis of Fused Heterocycles : The synthesis of fused thiazolo[3,2-a]pyrimidinones using compounds similar to the one in your query shows the potential for creating novel heterocyclic compounds. These could have various applications in medicinal chemistry (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Anticancer Activity of 4-Thiazolidinones
- Anticancer Screening of Thiazolidinones : Research into novel 4-thiazolidinones containing benzothiazole moiety has revealed anticancer activity on multiple cancer cell lines, indicating their potential in cancer treatment (Havrylyuk et al., 2010).
Synthesis of Novel Antibacterial Agents
- Development of New Antibacterial Compounds : Further studies on benzothiazol-2-yl derivatives have explored their effectiveness as antibacterial agents against various bacterial strains, showing the scope of these compounds in treating bacterial infections (Bhoi, Borad, Parmar, & Patel, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-13-16(23)5-7-19-21(13)24-22(30-19)25(11-15-3-2-8-27-15)20(26)10-14-4-6-17-18(9-14)29-12-28-17/h4-7,9,15H,2-3,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRCYLLFZOLHME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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